3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
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Overview
Description
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A significant body of research focuses on the antimicrobial properties of thiazolidinone derivatives. Compounds incorporating the thiazolidinone nucleus have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, derivatives synthesized from N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)} and {4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were screened against various microbial strains, demonstrating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Additionally, the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits showed preliminary antibacterial activity, highlighting the versatility of similar compounds in targeting microbial infections (Hu, Li, & Huang, 2006).
Anticancer Potential
Research into the anticancer applications of thiazolidinone derivatives is also prevalent. The synthesis and biological screening of indapamide derivatives, for example, revealed pro-apoptotic activity on melanoma cell lines, suggesting the potential of these compounds in cancer therapy (Yılmaz et al., 2015). Another study on 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives evaluated their cytotoxicity and apoptosis induction in human leukemia cells, further underscoring the relevance of thiazolidinone-based compounds in cancer research (Chandrappa et al., 2009).
Pharmacological Evaluation
The pharmacological properties of thiazolidinone derivatives extend beyond antimicrobial and anticancer activities. Studies have synthesized and evaluated various thiazolidinone-based compounds for their potential in addressing a range of health conditions. For instance, the synthesis and pharmacological evaluation of new series of pyrazolines based thiazolidin-4-one derivatives highlighted their potential anti-cancer and HIV properties, emphasizing the broad therapeutic applications of these compounds (Patel et al., 2013).
Mechanism of Action
- The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a sensor for tryptophan-derived microbial metabolites and plays a crucial role in modulating immune responses .
- Interestingly, this effect does not require macrophage tryptophan metabolism but depends on Lactobacillus-mediated conversion of dietary tryptophan to indoles .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-17-9-5-4-6-15(17)14-18-20(27)24(21(28)29-18)11-10-19(26)23(12-13-25)16-7-2-1-3-8-16/h1-9,14,25H,10-13H2/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENHOIGZLYNHW-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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